molecular formula C20H42 B133393 Eicosane CAS No. 112-95-8

Eicosane

Cat. No.: B133393
CAS No.: 112-95-8
M. Wt: 282.5 g/mol
InChI Key: CBFCDTFDPHXCNY-UHFFFAOYSA-N
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Description

Eicosane, also known as icosane, is a saturated aliphatic hydrocarbon with the chemical formula C20H42. It is a colorless, odorless, waxy solid at room temperature. This compound is part of the alkane series and is composed of a long chain of 20 carbon atoms, each bonded to hydrogen atoms. This compound is non-polar and nearly unreactive, except when it undergoes combustion .

Mechanism of Action

Target of Action

Eicosane, also known as Icosane, is an alkane with the chemical formula C20H42 . It is a colorless, non-polar molecule, nearly unreactive except when it burns . It has little use in the petrochemical industry, as its high flash point makes it an inefficient fuel . . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are, similar to arachidonic acid, around 20 carbon units in length . They function in diverse physiological systems and pathological processes such as inflammation, allergy, fever, and other immune responses .

Mode of Action

They most often act as autocrine signaling agents to impact their cells of origin or as paracrine signaling agents to impact cells in the proximity of their cells of origin .

Biochemical Pathways

On the other hand, Eicosanoids are involved in several biochemical pathways. They are synthesized from arachidonic acid through both enzymatic and non-enzymatic free radical-catalyzed reactions .

Result of Action

Eicosanoids, which are often confused with this compound, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (covid-19) .

Action Environment

This compound’s phase transition at a moderate temperature makes it a candidate phase change material, or PCM which can be used to store thermal energy and control temperature . It can be detected in the body odor of persons suffering from Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Eicosane is a part of the eicosanoid family, which are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules . They are involved in numerous biological processes of both the well state and disease states . This compound is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways .

Cellular Effects

This compound has been studied for its wound healing properties, where it was evaluated in terms of anti-microbial, anti-inflammatory, proliferation, migration, and collagen synthesis . The study found that this compound did not possess significant inhibition of bacteria tested in this study . It also did not show significant positive stimulation in proliferation, migration, and hydroxyproline content analysis .

Molecular Mechanism

This compound is a non-polar molecule, which means it can only perform weak intermolecular bonding (hydrophobic / van der Waals forces) . It is less dense than and insoluble in water . The molecular weight of this compound is 282.5475 .

Temporal Effects in Laboratory Settings

It is known that this compound is nearly unreactive except when it burns .

Metabolic Pathways

This compound is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Transport and Distribution

Due to its non-polar nature, it is likely that this compound is transported and distributed within cells and tissues via passive diffusion .

Subcellular Localization

Due to its non-polar nature, it is likely that this compound is localized in the lipid bilayer of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosane can be synthesized through various methods, including:

    Fischer-Tropsch Synthesis: This process involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. The reaction typically occurs at high temperatures (150-300°C) and pressures (10-40 bar) using iron or cobalt catalysts.

    Hydrogenation of Olefins: this compound can be produced by hydrogenating eicosene, an unsaturated hydrocarbon. This reaction requires a metal catalyst such as palladium or platinum and is carried out under high hydrogen pressure.

Industrial Production Methods: Industrially, this compound is often derived from petroleum refining processes. It is isolated from paraffin waxes, which are mixtures of long-chain alkanes. The separation is achieved through fractional distillation and crystallization techniques .

Types of Reactions:

    Combustion: this compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water. The reaction is highly exothermic. [ \text{C}{42} + 31\text{O}_2 \rightarrow 20\text{CO}_2 + 21\text{H}_2\text{O} ]

    Oxidation: this compound can be oxidized to form alcohols, ketones, and carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate or chromic acid.

    Halogenation: this compound reacts with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes. This reaction involves the substitution of hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Halogenating Agents: Chlorine, bromine.

    Catalysts: Palladium, platinum for hydrogenation; iron, cobalt for Fischer-Tropsch synthesis.

Major Products:

    Combustion: Carbon dioxide, water.

    Oxidation: Alcohols, ketones, carboxylic acids.

    Halogenation: Haloalkanes.

Scientific Research Applications

Eicosane has various applications in scientific research and industry:

    Phase Change Materials (PCMs): this compound is used in thermal energy storage systems due to its high latent heat of fusion and suitable phase transition temperature.

    Biomedical Research: this compound has been studied for its antibiofilm properties against Candida albicans.

    Cosmetics and Lubricants: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Comparison with Similar Compounds

Eicosane is part of a series of long-chain alkanes, each with unique properties:

    Nonadecane (C19H40): Similar to this compound but with one less carbon atom. It has a slightly lower melting and boiling point.

    Henthis compound (C21H44): Contains one more carbon atom than this compound, resulting in higher melting and boiling points.

    Docosane (C22H46): Another long-chain alkane with higher melting and boiling points compared to this compound.

Uniqueness of this compound: this compound’s phase transition temperature and high latent heat of fusion make it particularly suitable for thermal energy storage applications. Its non-polar nature and chemical stability also contribute to its versatility in various industrial and research applications .

Properties

IUPAC Name

icosane
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InChI

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
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InChI Key

CBFCDTFDPHXCNY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C20H42
Record name N-EICOSANE
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DSSTOX Substance ID

DTXSID1025227
Record name Eicosane
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Molecular Weight

282.5 g/mol
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Physical Description

N-eicosane appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; mp = 36.7 deg C; [CAMEO] White solid; [Acros Organics MSDS]
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Boiling Point

648.9 °F at 760 mmHg (NTP, 1992), 344.1 °C, BP: 220 °C at 30 mm Hg
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Flash Point

212 °F (NTP, 1992), > 113.00 °C (> 235.40 °F) - closed cup
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 1.9X10-3 mg/L at 25 °C, Insoluble in water, Soluble in ether, petroleum ether, benzene; slightly soluble in chloroform; very soluble acetone
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Density

0.7886 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C
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Vapor Density

9.75 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

4.62X10-6 mm Hg at 25 °C
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Color/Form

Leaflets from alcohol, White crystalline solid

CAS No.

112-95-8
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Melting Point

98.1 °F (NTP, 1992), 36.48 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can eicosane be used as a phase change material (PCM) in building applications?

A1: Yes, this compound has potential as a PCM in building applications due to its suitable phase transition temperature. [, ] Research shows that this compound mixtures with fatty alcohols and fatty acids exhibit eutectic points within a temperature range suitable for building temperature regulation. []

Q2: Does adding expanded graphite (EG) improve the thermal conductivity of this compound?

A2: Yes, incorporating expanded graphite significantly enhances the thermal conductivity of this compound-based PCMs. [] This enhancement makes this compound more efficient for thermal energy storage (TES) applications. []

Q3: What is the impact of graphene nanoplatelets (GNPs) on the thermal properties of this compound?

A3: Adding graphene nanoplatelets (GNPs) to this compound enhances its thermal conductivity, making it a more efficient material for thermal energy storage, particularly in applications like passive thermal management for electronics. []

Q4: Can this compound be effectively encapsulated to prevent leakage in melted form?

A4: Yes, various encapsulation methods have been explored to address the leakage issue of this compound in its melted state.

  • Silicon Dioxide Composites: this compound can be successfully incorporated into silicon dioxide matrices via the sol-gel method, preventing leakage up to a 73% this compound weight percentage. []
  • Microencapsulation: Polyurea microcapsules synthesized through interfacial polymerization effectively encapsulate this compound, demonstrating stability up to 170°C. [, , ]
  • Silk Fibroin-Chitosan Microcapsules: These biocompatible microcapsules can encapsulate this compound, providing a sustainable solution for thermal energy storage. []
  • Polyester Fiber Impregnation: Supercritical carbon dioxide facilitates the impregnation of this compound into polyester fibers, even below the fiber's glass transition temperature. This method results in a fiber with enhanced energy storage and release capabilities. []
  • Polycarbonate Composites: this compound can be incorporated into polycarbonate matrices to create form-stable composite PCMs, effectively preventing leakage up to a 50 wt% this compound concentration. []

Q5: How does confinement within graphene sheets affect the phase transition of this compound?

A5: Molecular dynamics simulations reveal that confinement within graphene nanopores influences the phase transition behavior of this compound. The graphene interface, due to interaction and size effects, increases the phase transition temperature for slit widths between 1.5 and 5.3 nm. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: this compound has the molecular formula C20H42 and a molecular weight of 282.55 g/mol.

Q7: Which spectroscopic techniques are helpful in characterizing this compound and its derivatives?

A7: Several spectroscopic techniques are valuable for analyzing this compound and its modified forms:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and confirms the formation of new bonds in modified this compound materials. [, , , , , ] For instance, FTIR confirms the presence of polyurea in microcapsules containing this compound. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for identifying and quantifying this compound in mixtures and analyzing the composition of its derivatives. [, , , , , ]

Q8: What role does this compound play in catalytic hydrocracking reactions?

A8: this compound serves as a model compound for studying hydrocracking reactions relevant to coal liquid processing. [, ] It helps in understanding the behavior of n-paraffins in these reactions. []

Q9: How does the presence of hydrogen donors affect the hydrocracking of this compound?

A9: Hydrogen donors, like tetralin, significantly inhibit the thermal hydrocracking of this compound. [, ] This inhibition is attributed to the dehydrogenation of tetralin, which scavenges free radicals that would otherwise promote cracking. []

Q10: How do molecular dynamics simulations contribute to understanding this compound's behavior?

A10: Molecular dynamics simulations are essential for studying various aspects of this compound, including:

  • Rheology: Simulations help analyze the flow behavior of liquid this compound under shear stress. [] They reveal that different thermostatting methods used in simulations can lead to different rheological profiles for this compound. []
  • Phase Transitions: Simulations provide insights into the melting and solidification processes of this compound at the molecular level, especially in confined systems. []
  • Force Field Validation: Simulations are used to evaluate the accuracy of different force fields in predicting this compound's properties and behavior. []

Q11: Can fungi degrade this compound?

A11: Yes, certain fungi, like Trichoderma sp., can degrade this compound. [, ] The degradation process can be influenced by factors like carbon and nitrogen sources, agitation, and incubation time. [, ]

Q12: What are the metabolic products of this compound biodegradation?

A12: The biodegradation of this compound by Trichoderma sp. leads to the formation of various metabolites, including nonadecanoic acid, n-octadecane, hexadecanoic acid, oleic acid, and stearic acid. These intermediates provide insights into the biodegradation pathway of this compound. []

Q13: Does the presence of volatile organic compounds (VOCs) influence the biodegradation of this compound?

A13: Yes, the presence of VOCs like toluene and benzene affects the biodegradation of this compound by marine microbial consortia. [, ] The removal dynamics of both this compound and the VOCs are altered in co-metabolism scenarios. [, ]

Q14: How do long-chain hydrocarbons released by Bacillus sp. affect plant seed germination under chromium stress?

A14: Long-chain hydrocarbons, including this compound, released by Bacillus sp. MH778713 demonstrate the potential to alleviate chromium stress in plants. These compounds promote seed dormancy breakage in both Prosopis laevigata and Arabidopsis thaliana seeds exposed to chromium, indicating a possible role in phytoremediation strategies. []

Q15: Can this compound act as a pheromone in insects?

A15: Yes, this compound, along with other hydrocarbons, has been identified as a potential pheromone component in various insect species.

  • Apis florea (dwarf honey bee): this compound elicits repellent behavior in Apis florea foragers at specific concentrations. []
  • Agrilus mali (beetle): Changes in the relative content of this compound in damaged Malus sieversii trees suggest its potential role in attracting Agrilus mali. []
  • Triatoma dimidiata (kissing bug): this compound, found in the faecal headspace volatiles of Triatoma dimidiata nymphs, mediates aggregation behavior. This finding is significant for developing monitoring and control strategies for this disease vector. []

Q16: How is this compound used in studying the structure of radical pairs?

A16: Single crystals of this compound, when irradiated, generate radical pairs. Electron spin resonance (ESR) analysis of these crystals provides valuable information about the structure and arrangement of radical pairs in the material. []

Q17: How is this compound utilized in the development of dry oil-in-water emulsions?

A17: this compound is investigated as the oil phase in the formulation of re-dispersible dry oil-in-water emulsions. Cellulose nanocrystals decorated with various metal/metal oxide nanoparticles are used as stabilizers. The size and stability of the re-dispersed this compound emulsions are influenced by the surface properties of the modified cellulose nanocrystals. []

Q18: What is the role of this compound in the formulation of thermoregulating building materials?

A18: this compound, incorporated into composite fibers, acts as a phase-change material in dry building mixes. These composites, when added to building materials like plaster, provide latent heat storage and release capabilities, improving thermal comfort and energy efficiency in buildings. []

Q19: What are the potential applications of this compound in drug delivery?

A19: While the provided research doesn't directly investigate this compound for drug delivery, its use in microencapsulation with materials like silk fibroin and chitosan suggests potential applications in this field. These biocompatible microcapsules could potentially encapsulate and deliver therapeutic agents. []

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